molecular formula C20H14N4O9 B11545469 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

Cat. No.: B11545469
M. Wt: 454.3 g/mol
InChI Key: DZXSWYSPKNTVCG-SRZZPIQSSA-N
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Description

4-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate is a complex organic compound characterized by its unique structure, which includes both nitrophenoxy and nitrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate typically involves multiple steps:

    Formation of the Nitrophenoxy Intermediate: The initial step involves the nitration of phenol to produce 2-nitrophenol. This is followed by the reaction of 2-nitrophenol with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid.

    Amidation: The 2-(2-nitrophenoxy)acetic acid is then converted to its corresponding amide by reacting with ammonia or an amine.

    Formation of the Iminomethyl Intermediate: The amide is then reacted with formaldehyde and a primary amine to form the iminomethyl derivative.

    Coupling with 5-Nitrofuran-2-Carboxylic Acid: Finally, the iminomethyl derivative is coupled with 5-nitrofuran-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups present in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Reduction of the nitro groups yields the corresponding amines.

    Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be studied for its potential biological activities. The presence of nitro and furan groups suggests that it may exhibit antimicrobial or anticancer properties, although specific studies would be required to confirm these activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The nitrofuran moiety is known for its antimicrobial properties, and modifications to the structure could enhance its efficacy and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate would depend on its specific application. For example, if used as an antimicrobial agent, it may exert its effects by interfering with bacterial cell wall synthesis or by generating reactive oxygen species that damage cellular components. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate
  • 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate

Uniqueness

4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate is unique due to the presence of both nitrophenoxy and nitrofuran moieties in its structure. This combination of functional groups is not commonly found in other compounds, which may impart unique chemical and biological properties.

Properties

Molecular Formula

C20H14N4O9

Molecular Weight

454.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C20H14N4O9/c25-18(12-31-16-4-2-1-3-15(16)23(27)28)22-21-11-13-5-7-14(8-6-13)32-20(26)17-9-10-19(33-17)24(29)30/h1-11H,12H2,(H,22,25)/b21-11+

InChI Key

DZXSWYSPKNTVCG-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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